molecular formula C14H12BrN3O2 B4317416 N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide

Cat. No.: B4317416
M. Wt: 334.17 g/mol
InChI Key: URITZXXGKMCVFD-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide is a compound that belongs to the benzimidazole family, which is known for its diverse biological and pharmacological activities. Benzimidazole derivatives are structural isosters of naturally occurring nucleotides, allowing them to interact easily with biopolymers in living systems

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. Some benzimidazole derivatives may have specific safety warnings associated with them .

Future Directions

Benzimidazole derivatives are a promising area of research in medicinal chemistry due to their diverse biological activities. Future research may focus on developing new benzimidazole derivatives with improved efficacy and safety profiles for various therapeutic applications .

Biochemical Analysis

Biochemical Properties

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, the benzimidazole moiety in the compound is known to interact with enzymes involved in DNA synthesis and repair, such as topoisomerases and polymerases . Additionally, it can bind to proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses .

Cellular Effects

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects the expression of genes involved in inflammation and immune responses, thereby modulating the cellular response to external stimuli .

Molecular Mechanism

The molecular mechanism of action of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide involves several key interactions at the molecular level. The compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of topoisomerases, leading to DNA damage and cell death in cancer cells . Additionally, it can modulate the activity of signaling proteins, such as kinases and phosphatases, resulting in changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Prolonged exposure to the compound can lead to cellular adaptation and changes in cellular responses, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can inhibit the activity of cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . Additionally, it can modulate the levels of key metabolites, such as ATP and NADH, influencing cellular energy metabolism .

Transport and Distribution

The transport and distribution of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported into cells via membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromo-2-furamide plays a crucial role in its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and DNA repair processes . Additionally, it can accumulate in the mitochondria, affecting cellular energy metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . The preparation can also involve the reaction of benzimidazole derivatives with alkyl or aryl halides . Common methods include:

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-5-bromofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, aryl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while reduction may produce benzimidazole derivatives with reduced functional groups .

Scientific Research Applications

Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-5-bromofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrN3O2/c15-12-6-5-11(20-12)14(19)16-8-7-13-17-9-3-1-2-4-10(9)18-13/h1-6H,7-8H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URITZXXGKMCVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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